molecular formula C18H18ClN3O2 B2870672 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-chlorophenoxy)acetamide CAS No. 1787914-32-2

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-chlorophenoxy)acetamide

Cat. No.: B2870672
CAS No.: 1787914-32-2
M. Wt: 343.81
InChI Key: FWBKGSGGPTXFSQ-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-chlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a pyrrolopyridine moiety linked to a chlorophenoxyacetamide group through a propyl chain. Compounds of this nature are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-chlorophenoxy)acetamide typically involves the following steps:

    Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a pyrrole precursor.

    Linking the Propyl Chain: The propyl chain can be introduced via an alkylation reaction using a propyl halide.

    Attachment of the Chlorophenoxyacetamide Group: The final step involves the coupling of the chlorophenoxyacetamide group to the pyrrolopyridine core through an amide bond formation reaction, typically using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with different nucleophiles replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-fluorophenoxy)acetamide: Similar structure with a fluorine atom instead of chlorine.

    N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-bromophenoxy)acetamide: Similar structure with a bromine atom instead of chlorine.

Uniqueness

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-chlorophenoxy)acetamide is unique due to the presence of the chlorophenoxy group, which may impart distinct chemical and biological properties compared to its fluorinated or brominated analogs. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c19-15-4-6-16(7-5-15)24-13-17(23)20-10-2-11-22-12-8-14-3-1-9-21-18(14)22/h1,3-9,12H,2,10-11,13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBKGSGGPTXFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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